JW 55

描述

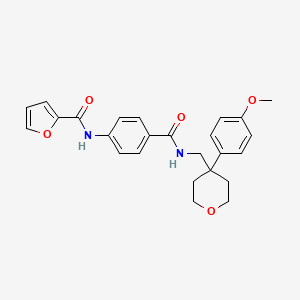

Structure

3D Structure

属性

IUPAC Name |

N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O5/c1-30-21-10-6-19(7-11-21)25(12-15-31-16-13-25)17-26-23(28)18-4-8-20(9-5-18)27-24(29)22-3-2-14-32-22/h2-11,14H,12-13,15-17H2,1H3,(H,26,28)(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJZWZIXSGNFWQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60387940 | |

| Record name | JW 55 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

664993-53-7 | |

| Record name | JW 55 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60387940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a plausible multi-step synthesis pathway for the novel compound N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide. The proposed synthesis is based on established chemical transformations and analogous procedures found in the scientific literature. Each step is detailed with experimental protocols, and relevant quantitative data from similar reactions are provided for reference.

Proposed Synthesis Pathway Overview

The synthesis of the target molecule is designed as a convergent synthesis, involving the preparation of two key fragments, Fragment A and Fragment B' , followed by their coupling in the final step.

-

Step 1: Synthesis of Fragment A - (4-(4-methoxyphenyl)oxan-4-yl)methanamine. This is achieved through the reduction of the commercially available nitrile, 4-(4-methoxyphenyl)oxane-4-carbonitrile.

-

Step 2: Synthesis of Fragment B' - 4-((furan-2-carbonyl)amino)benzoic acid. This intermediate is synthesized via the N-acylation of 4-aminobenzoic acid with furan-2-carbonyl chloride.

-

Step 3: Final Amide Coupling. The final product is obtained by the amide coupling of Fragment A and Fragment B' using a standard peptide coupling reagent.

Quantitative Data Summary

The following tables summarize the expected quantitative data for each step of the synthesis, based on analogous reactions reported in the literature.

Table 1: Synthesis of Fragment A - (4-(4-methoxyphenyl)oxan-4-yl)methanamine

| Parameter | Value | Citation |

| Starting Material | 4-(4-methoxyphenyl)oxane-4-carbonitrile | |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | |

| Solvent | Diethyl ether | |

| Reaction Time | 4-6 hours | |

| Temperature | Reflux | |

| Yield | 80-90% (estimated) | |

| Purification | Distillation or Column Chromatography |

Table 2: Synthesis of Fragment B' - 4-((furan-2-carbonyl)amino)benzoic acid

| Parameter | Value | Citation |

| Starting Materials | 4-aminobenzoic acid, Furan-2-carbonyl chloride | |

| Base | Pyridine or Triethylamine | [1] |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | [1] |

| Reaction Time | 2-4 hours | [1] |

| Temperature | 0 °C to Room Temperature | [1] |

| Yield | 90-95% (estimated) | [1] |

| Purification | Recrystallization or Precipitation |

Table 3: Final Amide Coupling

| Parameter | Value | Citation |

| Reactants | Fragment A, Fragment B' | |

| Coupling Reagents | EDC (1.1 eq), HOBt (1.1 eq) | [2][3][4] |

| Base | Diisopropylethylamine (DIPEA) | [4] |

| Solvent | Dimethylformamide (DMF) or Dichloromethane (DCM) | [4] |

| Reaction Time | 12-24 hours | [2][4] |

| Temperature | Room Temperature | [2][4] |

| Yield | 60-80% (estimated) | [2] |

| Purification | Column Chromatography | [4] |

Experimental Protocols

Step 1: Synthesis of (4-(4-methoxyphenyl)oxan-4-yl)methanamine (Fragment A)

This procedure is adapted from the reduction of nitriles using Lithium Aluminum Hydride.[5][6][7][8][9]

Materials:

-

4-(4-methoxyphenyl)oxane-4-carbonitrile

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Sulfuric acid (10% aqueous solution)

-

Sodium hydroxide (20% aqueous solution)

-

Anhydrous sodium sulfate

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether.

-

A solution of 4-(4-methoxyphenyl)oxane-4-carbonitrile (1 equivalent) in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension with stirring.

-

After the addition is complete, the reaction mixture is heated to reflux for 4-6 hours.

-

The reaction is cooled in an ice bath and quenched by the sequential dropwise addition of water, followed by a 20% aqueous sodium hydroxide solution.

-

The resulting granular precipitate is filtered off and washed with diethyl ether.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (4-(4-methoxyphenyl)oxan-4-yl)methanamine.

-

The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Synthesis of 4-((furan-2-carbonyl)amino)benzoic acid (Fragment B')

This protocol is based on standard N-acylation procedures of anilines with acyl chlorides.[9]

Materials:

-

4-aminobenzoic acid

-

Furan-2-carbonyl chloride

-

Pyridine or Triethylamine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

Procedure:

-

To a stirred solution of 4-aminobenzoic acid (1 equivalent) and pyridine (1.2 equivalents) in anhydrous DCM at 0 °C, a solution of furan-2-carbonyl chloride (1.1 equivalents) in anhydrous DCM is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the starting material.

-

Upon completion, the reaction mixture is washed sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The resulting solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-((furan-2-carbonyl)amino)benzoic acid.

Step 3: Synthesis of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide

This final step involves the amide coupling of Fragment A and Fragment B'.[2][3][4]

Materials:

-

(4-(4-methoxyphenyl)oxan-4-yl)methanamine (Fragment A)

-

4-((furan-2-carbonyl)amino)benzoic acid (Fragment B')

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

To a solution of 4-((furan-2-carbonyl)amino)benzoic acid (1 equivalent) in anhydrous DMF, EDC (1.1 equivalents) and HOBt (1.1 equivalents) are added. The mixture is stirred at room temperature for 30 minutes to activate the carboxylic acid.

-

(4-(4-methoxyphenyl)oxan-4-yl)methanamine (1.1 equivalents) and DIPEA (2 equivalents) are then added to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours.

-

The progress of the reaction is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is diluted with ethyl acetate and washed successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the final compound, N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide.

Visualizations

Synthesis Workflow

Caption: Proposed three-step synthesis pathway for the target compound.

Hypothetical Signaling Pathway Inhibition

Several furan-containing compounds have demonstrated antitumor activity by modulating key signaling pathways involved in cell proliferation and survival.[2][3][4] Based on these findings, a hypothetical mechanism of action for the target compound could involve the inhibition of the PI3K/Akt and Wnt/β-catenin pathways.

Caption: Hypothetical inhibition of PI3K/Akt and Wnt/β-catenin pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents [mdpi.com]

- 7. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN112745239A - Preparation method of 4-aminobenzoic acid and derivatives thereof - Google Patents [patents.google.com]

- 9. Aniline - Wikipedia [en.wikipedia.org]

Technical Guide: Chemical and Biological Properties of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide (JW55)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the chemical and biological properties of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide, also known as JW55. This small molecule has been identified as a potent and selective inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), key enzymes in the Wnt/β-catenin signaling pathway. This guide consolidates available data on its physicochemical characteristics, biological activity, and mechanism of action, and provides a putative synthesis protocol based on established chemical methodologies.

Chemical Properties

N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide is a synthetic compound with the molecular formula C25H26N2O5 and a molecular weight of 434.48 g/mol .[1] Its chemical structure features a central phenyl ring substituted with a furan-2-carboxamide group and a methylcarbamoyl linker connected to a 4-(4-methoxyphenyl)oxane moiety.

Physicochemical Data

The following table summarizes the key physicochemical properties of JW55.

| Property | Value | Source |

| IUPAC Name | N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide | - |

| Synonyms | JW55, Tankyrase1/2 Inhibitor IV, TNKS1/2 Inhibitor IV, Wnt Pathway Inhibitor XVII | [1] |

| CAS Number | 664993-53-7 | [1] |

| Molecular Formula | C25H26N2O5 | [1] |

| Molecular Weight | 434.48 g/mol | [1] |

| Appearance | Off-white solid | [1] |

| Solubility | Soluble in DMSO (100 mg/mL) | [1] |

| Storage | 2-8°C | [1] |

Biological Activity and Mechanism of Action

JW55 is a potent and selective inhibitor of the PARP domain of Tankyrase 1 and Tankyrase 2 (TNKS1/2).[2][3] These enzymes are critical regulators of the β-catenin destruction complex. By inhibiting the poly(ADP-ribosyl)ation activity of TNKS1/2, JW55 leads to the stabilization of AXIN2, a key component of the destruction complex. This, in turn, promotes the degradation of β-catenin.[4]

The dysregulation of the Wnt/β-catenin signaling pathway, often characterized by the nuclear accumulation of β-catenin, is a hallmark of numerous cancers, particularly colorectal cancer.[4] By reducing the levels of active β-catenin, JW55 effectively inhibits canonical Wnt signaling.

In Vitro Activity

The following table summarizes the in vitro inhibitory activity of JW55.

| Target/Assay | IC50 | Cell Line/System | Source |

| Tankyrase 1 (TNKS1) | 1.9 µM | In vitro auto-PARsylation assay | [2] |

| Tankyrase 2 (TNKS2) | 830 nM | In vitro auto-PARsylation assay | [2] |

| PARP1 | 20 µM | In vitro assay | [1] |

| Wnt/β-catenin signaling | 470 nM | Wnt3a-induced HEK293 cells with ST-Luc reporter | [2] |

| Cell Proliferation (SW480) | ~5 µM | Colorectal cancer cell line | [1] |

In Vivo Activity

In a conditional APC mutant mouse model, oral administration of JW55 at 100 mg/kg was shown to reduce tumor development, demonstrating its potential as an in vivo tool for studying Wnt signaling and as a potential therapeutic agent.[2]

Experimental Protocols

Proposed Synthesis of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide (JW55)

The synthesis of JW55 can be envisioned as a multi-step process involving the formation of two key amide bonds. A plausible synthetic route is outlined below, based on standard organic chemistry transformations.

Step 1: Synthesis of N-(4-aminophenyl)furan-2-carboxamide

This intermediate can be synthesized via the acylation of p-phenylenediamine with furan-2-carbonyl chloride.

-

Materials: p-Phenylenediamine, furan-2-carbonyl chloride, triethylamine (Et3N), dichloromethane (DCM).

-

Procedure:

-

Dissolve p-phenylenediamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of furan-2-carbonyl chloride (1.0 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-(4-aminophenyl)furan-2-carboxamide.

-

Step 2: Synthesis of 4-(aminomethyl)-4-(4-methoxyphenyl)oxane

This intermediate can be prepared from 4-(4-methoxyphenyl)oxane-4-carbonitrile.

-

Materials: 4-(4-methoxyphenyl)oxane-4-carbonitrile, lithium aluminum hydride (LiAlH4), anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a stirred suspension of LiAlH4 (2.0 eq) in anhydrous THF at 0°C, add a solution of 4-(4-methoxyphenyl)oxane-4-carbonitrile (1.0 eq) in THF dropwise.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction to 0°C and quench sequentially with water, 15% aqueous NaOH, and water.

-

Filter the resulting solid and wash with THF.

-

Concentrate the filtrate under reduced pressure to obtain 4-(aminomethyl)-4-(4-methoxyphenyl)oxane.

-

Step 3: Amide coupling to form JW55

The final step involves the coupling of the two intermediates.

-

Materials: N-(4-aminophenyl)furan-2-carboxamide, 4-(aminomethyl)-4-(4-methoxyphenyl)oxane, a suitable carboxylic acid (e.g., 4-isocyanatobenzoyl chloride or a diacid chloride linker followed by reaction with the amine), and a coupling agent if necessary (e.g., HATU, HOBt/EDC). The exact strategy would depend on the chosen linker chemistry. A plausible approach using a two-step process with a linker is described.

-

Procedure (Illustrative using a dicarboxylic acid linker):

-

React N-(4-aminophenyl)furan-2-carboxamide with one equivalent of a suitable dicarboxylic acid chloride (e.g., terephthaloyl chloride) in the presence of a base like triethylamine in an inert solvent like DCM. This will form a mono-acylated intermediate.

-

Purify this intermediate.

-

Activate the remaining carboxylic acid group of the intermediate using a peptide coupling reagent such as HATU in the presence of a base like DIPEA in a solvent like DMF.

-

Add 4-(aminomethyl)-4-(4-methoxyphenyl)oxane to the activated intermediate and stir at room temperature until the reaction is complete as monitored by TLC.

-

Work up the reaction by quenching with water and extracting with an organic solvent.

-

Purify the final product, JW55, by column chromatography or recrystallization.

-

Visualization of Signaling Pathways and Workflows

Wnt/β-catenin Signaling Pathway and Inhibition by JW55

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of inhibition by JW55. In the "OFF" state, the destruction complex phosphorylates β-catenin, targeting it for degradation. In the "ON" state (Wnt ligand present), the destruction complex is inhibited, allowing β-catenin to accumulate and activate target gene transcription. JW55 inhibits Tankyrase, which leads to the stabilization of Axin, a key component of the destruction complex, thereby promoting β-catenin degradation even in the presence of Wnt signals.

Proposed Synthetic Workflow

The following diagram outlines the logical workflow for the proposed synthesis of JW55.

Conclusion

N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide (JW55) is a well-characterized inhibitor of Tankyrase 1 and 2, with significant potential as a tool compound for studying the Wnt/β-catenin signaling pathway and as a lead compound for the development of novel anticancer therapeutics. This guide provides a summary of its known chemical and biological properties and a framework for its chemical synthesis. Further research into its pharmacokinetic and toxicological profiles will be crucial for its potential clinical translation.

References

- 1. A novel tankyrase inhibitor decreases canonical Wnt signaling in colon carcinoma cells and reduces tumor growth in conditional APC mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. reactionbiology.com [reactionbiology.com]

- 4. aacrjournals.org [aacrjournals.org]

Predictive Analysis of the Biological Activity of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide: A Technical Whitepaper

Disclaimer: The following is a predictive analysis of the potential biological activities of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide. As of the date of this document, no direct experimental data for this specific compound is publicly available. The predictions herein are extrapolated from the known biological activities of its core chemical moieties: the furan-2-carboxamide scaffold and the 4-methoxyphenyl group. This whitepaper is intended for research and drug development professionals for informational and theoretical purposes.

Introduction

N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide is a novel chemical entity incorporating a furan-2-carboxamide core, which is recognized for a wide spectrum of biological activities, and a substituted phenyl ring bearing a 4-methoxyphenyl-oxanylmethylcarbamoyl side chain. The furan-2-carboxamide nucleus is a versatile scaffold found in numerous compounds with demonstrated therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory agents.[1][2] The 4-methoxyphenyl group is also a common feature in a variety of pharmacologically active molecules, contributing to receptor binding and modifying pharmacokinetic properties.[3][4] This document aims to provide a comprehensive overview of the potential biological activities of the title compound by examining the established pharmacology of its constituent parts.

Predicted Biological Activities and Mechanistic Insights

Based on the known activities of structurally related compounds, N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide is predicted to exhibit one or more of the following biological effects:

-

Antimicrobial and Antibiofilm Activity: The furan-2-carboxamide core is strongly associated with antibacterial and antifungal properties.[5] A significant mechanism of action for some furan-2-carboxamide derivatives is the inhibition of quorum sensing in bacteria, such as Pseudomonas aeruginosa.[6][7] These compounds can act as antagonists of the LasR receptor, a key regulator of virulence factor production and biofilm formation.[6] The title compound, by virtue of this core structure, may therefore act as an inhibitor of bacterial communication and biofilm development.

-

Anticancer Activity: Certain furan-2-carboxamide derivatives have been identified as potent anticancer agents.[8] One of the documented mechanisms is the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis in cancer cells.[8] The presence of the furan-2-carboxamide scaffold suggests that the title compound could possess cytotoxic activity against various cancer cell lines through a similar mechanism of action.

-

Neurological and Receptor-Modulating Activity: The 4-methoxyphenyl moiety is a key structural feature in numerous centrally acting drugs. For instance, it is present in the antidepressant venlafaxine, a serotonin-norepinephrine reuptake inhibitor, and in ligands for metabotropic glutamate receptors and cannabinoid receptors.[9][10][11] 1-(4-Methoxyphenyl)piperazine exhibits stimulant properties through interactions with serotonergic and dopaminergic pathways.[4] The inclusion of this group in the title compound suggests a potential for interaction with various G-protein coupled receptors or neurotransmitter transporters in the central nervous system.

-

Anthelmintic Activity: A simplified derivative of albendazole, N-(4-methoxyphenyl)pentanamide, has demonstrated anthelmintic properties against nematodes.[3] This suggests that the 4-methoxyphenylamide substructure could confer anti-parasitic activity.

Quantitative Data for Structurally Related Compounds

The following table summarizes quantitative biological data for representative compounds containing the furan-2-carboxamide or 4-methoxyphenyl moiety. This data provides a reference for the potential potency of the title compound.

| Compound Class | Representative Compound | Biological Activity | Quantitative Data | Reference |

| Furan-2-carboxamide | SH09 | Microtubule Stabilization, Anticancer | IC50: 4 µM to 8 µM in various cancer cell lines | [8] |

| Furan-2-carboxamide | Carbohydrazide 4b | Antibiofilm (P. aeruginosa) | 58% inhibition | [6] |

| Furan-2-carboxamide | Carbamothioyl-furan-2-carboxamide derivatives | Antibacterial | MIC: 150.7–295 µg/mL | [5] |

| 4-Methoxyphenyl Compound | N-(4-methoxyphenyl)pentanamide | Anthelmintic (T. canis) | Similar activity to albendazole | [3] |

| 4-Methoxyphenyl Compound | ML337 | mGlu3 Negative Allosteric Modulator | Not specified | [9] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for analogous compounds are provided below. These protocols can serve as a template for the biological evaluation of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide.

Antibiofilm Activity Assay (Crystal Violet Staining)

-

Bacterial Culture: Pseudomonas aeruginosa is grown overnight in Luria-Bertani (LB) broth at 37°C.

-

Biofilm Formation: The overnight culture is diluted to an OD600 of 0.02 in fresh LB broth. 100 µL of the diluted culture is added to the wells of a 96-well microtiter plate. The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. A solvent control is also included.

-

Incubation: The plate is incubated at 37°C for 24 hours without shaking to allow for biofilm formation.

-

Washing: After incubation, the planktonic bacteria are removed by gently washing the wells three times with phosphate-buffered saline (PBS).

-

Staining: The remaining biofilms are stained with 125 µL of 0.1% (w/v) crystal violet solution for 15 minutes at room temperature.

-

Destaining: The excess stain is removed by washing with water. The bound crystal violet is then solubilized with 200 µL of 30% (v/v) acetic acid.

-

Quantification: The absorbance of the solubilized stain is measured at 590 nm using a microplate reader. The percentage of biofilm inhibition is calculated relative to the solvent control.

Anticancer Activity Assay (MTT Assay for Cell Viability)

-

Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compound is dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 24-72 hours. A vehicle control (DMSO) is included.

-

MTT Addition: After the treatment period, 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Visualizations

Signaling Pathway

The following diagram illustrates the Las quorum-sensing system in P. aeruginosa, a potential target for furan-2-carboxamide derivatives.

Caption: Las Quorum-Sensing Pathway in P. aeruginosa and Potential Inhibition.

Experimental Workflow

The following diagram outlines a general workflow for the initial biological screening of the title compound.

Caption: General Workflow for Biological Evaluation.

Conclusion

While direct experimental evidence is currently lacking, a predictive analysis based on the well-documented biological activities of the furan-2-carboxamide and 4-methoxyphenyl moieties suggests that N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide is a promising candidate for further investigation. Its potential as an antimicrobial, anticancer, or neurologically active agent warrants its synthesis and subsequent biological evaluation using the experimental frameworks outlined in this document. Future studies should focus on a broad initial screening to identify its primary pharmacological effects, followed by more detailed mechanistic investigations to elucidate its mode of action.

References

- 1. researchgate.net [researchgate.net]

- 2. ijabbr.com [ijabbr.com]

- 3. N-(4-Methoxyphenyl)Pentanamide, a Simplified Derivative of Albendazole, Displays Anthelmintic Properties against the Nematode Toxocara canis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of (R)-(2-fluoro-4-((-4-methoxyphenyl)ethynyl)phenyl) (3-hydroxypiperidin-1-yl)methanone (ML337), an mGlu3 selective and CNS penetrant negative allosteric modulator (NAM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Venlafaxine - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

In Vitro Screening of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide: A Technical Guide

Disclaimer: Publicly available information, including comprehensive in vitro screening data, for the specific compound N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide is limited. This guide is therefore based on established methodologies and data from studies on structurally related furan-2-carboxamide and N-(4-methoxyphenyl) amide derivatives to provide a representative framework for researchers. The experimental protocols and potential biological activities described herein are intended to serve as a foundational resource for designing an in vitro screening cascade for this class of compounds.

Introduction

The furan-2-carboxamide scaffold is a recognized pharmacophore present in numerous compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] Its structural rigidity and capacity for hydrogen bonding contribute to its ability to interact with various biological targets. The incorporation of an N-(4-methoxyphenyl) moiety and an oxane ring suggests potential modulation of pharmacokinetic and pharmacodynamic properties. This guide outlines a comprehensive in vitro screening approach to characterize the biological activity profile of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide and similar novel chemical entities.

Predicted Biological Activities and In Vitro Screening Cascade

Based on the activities of analogous compounds, the primary area for investigation is anticancer activity. Furan-2-carboxamide derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[2][3][4] A secondary area of investigation could include antimicrobial activity.

Anticancer Activity Screening

A tiered approach is recommended, starting with broad cytotoxicity screening, followed by more specific mechanism-of-action studies.

Workflow for Anticancer Screening

Caption: A tiered workflow for in vitro anticancer screening.

Quantitative Data from Structurally Related Compounds

The following tables summarize the in vitro anticancer activity of various furan-2-carboxamide derivatives against several human cancer cell lines. This data provides a benchmark for evaluating the potency of new analogs.

Table 1: Cytotoxic Activity of Furan-Based Derivatives Against MCF-7 Breast Cancer Cells [2]

| Compound | IC50 (µM) vs. MCF-7 | Selectivity Index (SI) vs. MCF-10A |

| Compound 4 | 4.06 | >2.46 |

| Compound 7 | 2.96 | >3.37 |

| Staurosporine (Control) | Not specified | Not specified |

Table 2: Antiproliferative Activity of Carboxamide Derivatives [1]

| Compound | IC50 (µM) vs. HCT-116 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. K-562 |

| Derivative 4 | >100 | >100 | 7.96±0.4 |

| Derivative 10 | 12.3±0.8 | 10.1±0.6 | 6.8±0.3 |

| Derivative 15 | 8.9±0.5 | 7.2±0.4 | 4.1±0.2 |

| Doxorubicin (Control) | 0.8±0.05 | 1.1±0.07 | 0.6±0.04 |

Table 3: Cell Viability of Carbamothioyl-furan-2-carboxamide Derivatives (100 µg/mL for 48h) [3]

| Compound | Cell Viability (%) vs. HepG2 | Cell Viability (%) vs. Huh-7 | Cell Viability (%) vs. MCF-7 |

| 4a | 39.14 | 51.23 | 48.11 |

| 4b | 44.23 | 55.43 | 51.23 |

| 4c | 48.34 | 59.12 | 55.34 |

| 4d | 33.29 | 45.09 | 41.81 |

| Doxorubicin (Control) | 0.62 | Not specified | Not specified |

Detailed Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals can be solubilized and quantified by spectrophotometry.

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT-116, HepG2) into 96-well plates at a density of 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium in the wells with medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a specified period, typically 24 to 72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol: [2]

-

Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24 hours.

-

Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the cell suspension using a flow cytometer. The DNA content, as indicated by PI fluorescence, is used to quantify the percentage of cells in each phase of the cell cycle.

Potential Signaling Pathways

Based on the observed G2/M phase arrest and apoptosis induction by similar furan-based compounds, a potential mechanism of action involves the disruption of microtubule dynamics.[2]

Hypothetical Signaling Pathway for a Furan-2-Carboxamide Derivative

Caption: A hypothetical pathway for tubulin polymerization inhibition.

Conclusion

While specific in vitro data for N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide is not yet available in the public domain, the methodologies and data presented in this guide provide a robust framework for its evaluation. The furan-2-carboxamide core structure is a promising starting point for the development of novel therapeutic agents, particularly in oncology. A systematic in vitro screening approach, as outlined, is crucial for elucidating the biological activity, potency, and mechanism of action of this and related compounds.

References

- 1. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. dergipark.org.tr [dergipark.org.tr]

"N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide potential biological targets"

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2256294, identified chemically as N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide, is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of endogenous signaling lipids, and its inhibition has emerged as a promising therapeutic strategy for a range of diseases characterized by inflammation and endothelial dysfunction. This technical guide provides a comprehensive overview of the biological targets of GSK2256294, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols utilized to elucidate its activity.

The Primary Biological Target: Soluble Epoxide Hydrolase (sEH)

The principal biological target of GSK2256294 is soluble epoxide hydrolase (sEH), a cytosolic enzyme encoded by the EPHX2 gene.[1] sEH is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs), which are signaling lipid epoxides derived from arachidonic acid through the action of cytochrome P450 (CYP) epoxygenases.[2][3] By converting EETs into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs), sEH effectively terminates their biological signaling.[4]

Mechanism of Action

GSK2256294 acts as a highly selective and potent inhibitor of the hydrolase domain of sEH.[5] By binding to the active site of the enzyme, it prevents the hydrolysis of EETs, thereby increasing their bioavailability and prolonging their signaling effects.[5] This targeted inhibition of sEH forms the basis of the therapeutic potential of GSK2256294.

Quantitative Pharmacological Data

The inhibitory potency of GSK2256294 against sEH has been quantified across different species. The following table summarizes the key in vitro inhibitory concentrations (IC50).

| Target Enzyme | IC50 (pM) |

| Recombinant Human sEH | 27[6] |

| Rat sEH Orthologs | 61[6] |

| Murine sEH Orthologs | 189[6] |

In human clinical studies, administration of GSK2256294 has demonstrated dose-dependent inhibition of sEH activity in plasma.

| GSK2256294 Dose | Average sEH Inhibition (%) | 95% Confidence Interval |

| 2 mg | 41.9 | -51.8, 77.7[5][7] |

| 20 mg | 99.8 | 99.3, 100.0[5][7] |

Signaling Pathway

The inhibition of sEH by GSK2256294 leads to the potentiation of the biological effects of EETs. These signaling molecules exert a variety of protective effects, including anti-inflammatory, vasodilatory, and anti-apoptotic actions. A key anti-inflammatory mechanism involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[2]

Caption: Signaling pathway of sEH inhibition by GSK2256294.

Experimental Protocols

In Vitro sEH Inhibition Assay (Fluorescence-Based)

This protocol describes a common method for screening sEH inhibitors using a fluorogenic substrate.

Materials:

-

Recombinant human soluble epoxide hydrolase (sEH)

-

sEH assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)[8]

-

GSK2256294 or other test compounds

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of GSK2256294 in the assay buffer.

-

In a 96-well microplate, add the assay buffer, the sEH enzyme, and the GSK2256294 dilutions.

-

Initiate the reaction by adding the PHOME substrate to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

-

Measure the fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.[8]

-

The hydrolysis of PHOME by sEH generates a fluorescent product. The inhibitory effect of GSK2256294 is determined by the reduction in fluorescence signal compared to the vehicle control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Measurement of sEH Activity in Plasma and Tissues

This protocol outlines the measurement of sEH activity by quantifying the conversion of a substrate to its diol product.[3]

Materials:

-

Plasma or tissue homogenates

-

14,15-Epoxyeicosatrienoic acid (14,15-EET) as the substrate

-

Internal standard (e.g., deuterated 14,15-DHET)

-

Organic solvents for extraction (e.g., ethyl acetate)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Incubate plasma or tissue homogenates with 14,15-EET at 37°C.

-

Stop the reaction by adding an organic solvent and the internal standard.

-

Extract the lipids into the organic phase.

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the analyte (14,15-DHET) and the internal standard using a suitable chromatography column.

-

Detect and quantify the compounds using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

The sEH activity is determined by the amount of 14,15-DHET produced over time.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the in vivo effects of GSK2256294 in a preclinical model of inflammation.

Caption: Preclinical experimental workflow for GSK2256294.

Conclusion

GSK2256294 is a potent and selective inhibitor of soluble epoxide hydrolase, a key enzyme in the metabolism of epoxyeicosatrienoic acids. By stabilizing EETs, GSK2256294 enhances their beneficial anti-inflammatory and vasodilatory effects. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of sEH inhibition. Further research into the diverse biological roles of the sEH-EET pathway will continue to unveil new opportunities for therapeutic intervention with compounds like GSK2256294.

References

- 1. assaygenie.com [assaygenie.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. ahajournals.org [ahajournals.org]

- 4. spannetwork.org [spannetwork.org]

- 5. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

The Pharmacological Profile of Methoxyphenyl-Containing Compounds: A Technical Guide

Introduction

The methoxyphenyl moiety is a prevalent structural feature in a diverse array of pharmacologically active compounds. Its presence significantly influences the physicochemical properties of a molecule, including lipophilicity, metabolic stability, and receptor binding affinity. This guide provides an in-depth technical overview of the pharmacological profile of compounds containing the methoxyphenyl group, with a focus on their mechanisms of action, structure-activity relationships, and therapeutic potential across various disease areas. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration and optimization of methoxyphenyl-containing drug candidates.

Mechanisms of Action and Therapeutic Targets

Methoxyphenyl-containing compounds exert their pharmacological effects by interacting with a wide range of biological targets. The position of the methoxy group on the phenyl ring (ortho, meta, or para) can dramatically alter the compound's binding affinity and selectivity. Key therapeutic areas where these compounds have shown promise include oncology, neuroscience, and infectious diseases.

Anticancer Activity

A significant number of methoxyphenyl derivatives have been investigated for their cytotoxic effects against various cancer cell lines. One of the well-studied mechanisms is the inhibition of tubulin polymerization, a critical process for cell division.

Table 1: Cytotoxicity of Methoxyphenyl-Containing Compounds

| Compound | Cancer Cell Line | Cytotoxicity (IC50) | Reference |

| Benzo[b]furan derivative 36 | - | 1.95 µM (Tubulin Assembly Inhibition) | [1] |

| Combretastatin A-4 (has methoxy groups) | - | 1.86 µM (Tubulin Assembly Inhibition) | [1] |

Neurological Activity

The methoxyphenyl scaffold is a common feature in ligands targeting central nervous system (CNS) receptors, particularly serotonin and dopamine receptors. This has led to their investigation for the treatment of various neurological and psychiatric disorders.

Methoxyphenylpiperazine derivatives are a well-known class of serotonin receptor ligands. Their affinity for different 5-HT receptor subtypes is highly dependent on the substitution pattern.

Table 2: Binding Affinities of Methoxyphenyl Compounds at Serotonin Receptors

| Compound | Receptor | Binding Affinity (Ki) | Reference |

| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | 5-HT1A | 0.6 nM | [2] |

| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 5-HT1A | 0.4 nM | [2] |

| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT7 | 2.6 nM | [3] |

| 1-[2-(4-Methoxyphenyl)phenyl]piperazine | 5-HT1A | 476 nM | [3] |

| 2-(2,5-dimethoxy-4-bromobenzyl)-6-(2-methoxyphenyl)piperidine (DMBMPP) | 5-HT2A | 2.5 nM | [4] |

| Venlafaxine | SERT | - | [5] |

Arylpiperazines containing a methoxyphenyl group have also been shown to possess high affinity for dopamine D2 receptors, a key target for antipsychotic drugs.

Table 3: Binding Affinities of Methoxyphenyl Compounds at Dopamine Receptors

| Compound | Receptor | Binding Affinity (Ki) | Reference |

| 1-cinnamyl-4-(2-methoxyphenyl)piperazine derivatives | D2 | High Affinity | [6] |

Anthelmintic Activity

Recent studies have explored the potential of simplified methoxyphenyl-containing molecules as anthelmintic agents, offering a potential new avenue for combating parasitic infections.

Table 4: Anthelmintic Activity of Methoxyphenyl-Containing Compounds

| Compound | Parasite | Activity (LC50) | Reference |

| 1,2,4-triazole derivative 12 (contains methoxyphenyl) | Pheritima posthuma | 2.475 ± 0.283 µg/µL | [7] |

| 1,2,4-triazole derivative 14 (contains methoxyphenyl) | Pheritima posthuma | 6.550 ± 0.866 µg/µL | [7] |

| Albendazole (reference) | Pheritima posthuma | 19.24 µg/µL | [7] |

Antioxidant Activity

The electron-donating nature of the methoxy group can contribute to the antioxidant properties of phenolic compounds. The number and position of methoxy groups influence the radical scavenging activity.

Table 5: Antioxidant Activity of Methoxyphenyl-Containing Compounds

| Compound Class | Assay | General Trend | Reference |

| Phenolic acids | DPPH & FRAP | More methoxy groups lead to higher antioxidant activity. | [8] |

Key Experimental Protocols

The pharmacological characterization of methoxyphenyl-containing compounds relies on a variety of in vitro assays. Detailed methodologies for some of the key experiments are provided below.

MTT Cytotoxicity Assay

This colorimetric assay is widely used to assess the metabolic activity of cells and, by extension, cell viability and cytotoxicity.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Radioligand Binding Assay for Dopamine D2 Receptors

This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the dopamine D2 receptor.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled D2 receptor ligand (e.g., [³H]-spiperone), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.

-

Washing: Wash the filters to remove any non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways

The biological effects of methoxyphenyl-containing compounds are mediated through their modulation of specific intracellular signaling cascades.

Serotonin 5-HT2A Receptor Signaling

Activation of the 5-HT2A receptor, a Gq/11-coupled receptor, by agonists containing a methoxyphenyl moiety initiates a cascade of intracellular events.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are Gαi-coupled, and their activation by methoxyphenyl-containing ligands leads to the inhibition of adenylyl cyclase.

Conclusion

The methoxyphenyl group is a versatile and valuable component in the design of novel therapeutic agents. Its influence on the pharmacological profile of a compound is profound, impacting receptor affinity, selectivity, and functional activity. The data and methodologies presented in this guide underscore the importance of this structural motif and provide a framework for the continued exploration and development of methoxyphenyl-containing compounds for a variety of clinical applications. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of new and improved therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Venlafaxine - Wikipedia [en.wikipedia.org]

- 6. 1-cinnamyl-4-(2-methoxyphenyl)piperazines: synthesis, binding properties, and docking to dopamine (D(2)) and serotonin (5-HT(1A)) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Oxane Derivatives in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of oxane derivatives—a class of oxygen-containing heterocyclic compounds—has become a cornerstone of modern drug discovery and development. These scaffolds, including oxetanes, tetrahydropyrans, and oxazines, offer medicinal chemists a versatile toolkit to overcome prevalent challenges in drug design, such as enhancing metabolic stability, improving aqueous solubility, and fine-tuning pharmacokinetic profiles. This guide provides an in-depth exploration of the applications of oxane derivatives in medicinal chemistry, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to empower researchers in their pursuit of novel therapeutics.

The Rise of Oxane Scaffolds in Drug Design

Oxane derivatives have garnered significant interest due to their unique structural and physicochemical properties. The inclusion of an oxygen atom within a cyclic framework imparts polarity and hydrogen bond accepting capabilities, which can favorably influence a molecule's interaction with biological targets and improve its drug-like properties.

-

Oxetanes , four-membered rings containing one oxygen atom, are increasingly utilized as bioisosteres for gem-dimethyl and carbonyl groups. Their compact, polar, and three-dimensional nature can lead to improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability.[1]

-

Tetrahydropyrans (THPs) , six-membered saturated rings with one oxygen atom, are prevalent in numerous natural products with significant biological activities. The THP ring often serves as a key structural element for molecular recognition and can influence the overall conformation of a molecule.

-

Oxazines are six-membered heterocyclic compounds containing one oxygen and one nitrogen atom. They are recognized for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4]

Quantitative Insights into the Impact of Oxane Derivatives

The integration of oxane moieties into drug candidates has led to quantifiable improvements in potency and pharmacokinetic parameters. The following tables summarize key data for representative oxane-containing compounds across various therapeutic areas.

Table 1: Oxetane Derivatives in Oncology

| Compound | Target | IC50/Ki | Cell Line/Assay | Reference |

| GNE-555 (Oxetane 46) | mTOR | Ki = 1.5 nM | PC3, MCF-7 | [5] |

| Compound 40 | MNK1 | IC50 = 0.2 µM | - | [1] |

| Compound 40 | MNK2 | IC50 = 0.089 µM | - | [1] |

| Fenebrutinib | BTK | - | - | [6] |

| GDC-0349 | mTOR | - | - | [6] |

| Crenolanib | PDGFRα | - | - | [6] |

Table 2: Oxazine Derivatives with Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| 26 (N-phenylethyl dihydro-1,3-oxazine) | DAOY | 0.19 | [7] |

| 26 (N-phenylethyl dihydro-1,3-oxazine) | A375 | 0.13 | [7] |

| 39 (N-cyclooctyl dihydro-1,3-oxazine) | DAOY | 0.29 | [7] |

| 39 (N-cyclooctyl dihydro-1,3-oxazine) | A375 | 0.28 | [7] |

Table 3: Pharmacokinetic Properties of Oxetane Derivatives

| Compound | Parameter | Value | Species | Reference |

| Compound 41 (mTOR inhibitor) | Free Plasma Clearance | 1818 mL/min/kg | Mouse | [5] |

| Compound 41 (mTOR inhibitor) | Free Plasma Clearance | 1538 mL/min/kg | Rat | [5] |

| GDC-0349 | hERG Inhibition | IC50 > 100 µM | - | [6] |

| GDC-0349 | pKaH | 5.0 | - | [6] |

Key Signaling Pathway: The mTOR Pathway

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, and survival. It is a key target in cancer therapy, and several oxetane-containing mTOR inhibitors have been developed.

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative oxane derivatives and the biological assays used to evaluate their activity.

Synthesis of a Dihydro-1,3-Oxazine Derivative (Analogous to Compound 26)

This procedure outlines a general method for the synthesis of 8-hydroxyquinoline-condensed dihydro-1,3-oxazines, which have shown potent anticancer activity.[7]

Materials:

-

8-Hydroxyquinoline

-

Substituted phenylethylamine

-

Formaldehyde (37% aqueous solution)

-

Ethanol

-

Sodium hydroxide

Procedure:

-

Dissolve 8-hydroxyquinoline (1.0 eq) in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydroxide (1.1 eq) and stir the mixture at room temperature for 15 minutes.

-

Add the substituted phenylethylamine (1.0 eq) to the reaction mixture.

-

Slowly add formaldehyde solution (1.2 eq) dropwise to the mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired dihydro-1,3-oxazine derivative.

In Vitro mTOR Kinase Assay

This protocol describes a method to assess the inhibitory activity of compounds against the mTOR kinase.[8]

Materials:

-

Active mTOR enzyme

-

Inactive S6K protein (substrate)

-

Kinase assay buffer (25 mmol/L Tris-HCl pH 7.5, 5 mmol/L β-glycerophosphate, 2 mmol/L DTT, 0.1 mmol/L Na3VO4, 10 mmol/L MgCl2, and 5 mmol/L MnCl2)

-

ATP (100 µmol/L)

-

Test compound (e.g., oxetane-containing mTOR inhibitor)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Prepare a reaction mixture containing 250 ng of active mTOR and 1 µg of inactive S6K protein in 1x kinase assay buffer.

-

Add the test compound at various concentrations to the reaction mixture.

-

Initiate the kinase reaction by adding ATP to a final concentration of 100 µmol/L.

-

Incubate the reaction at 30°C for 30 minutes.

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Perform a Western blot analysis using an antibody specific for phosphorylated S6K to detect the level of substrate phosphorylation.

-

Quantify the band intensities to determine the IC50 value of the test compound.

Western Blotting for mTOR Signaling Pathway Proteins

This protocol details the procedure for analyzing the expression and phosphorylation status of key proteins in the mTOR signaling pathway in cell lysates.[1]

Materials:

-

Cell lysis buffer

-

BCA protein assay kit

-

SDS-PAGE and Western blotting apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-AKT, anti-AKT)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Lyse cultured cells with lysis buffer and determine the total protein concentration using the BCA method.

-

Load 25 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with PBST and incubate with HRP-conjugated secondary antibody for 1 hour at 37°C.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to quantify changes in protein expression and phosphorylation.

Conclusion and Future Directions

The strategic application of oxane derivatives continues to be a highly fruitful area of medicinal chemistry. The ability of these scaffolds to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates has been demonstrated across a range of therapeutic targets. As our understanding of the intricate interplay between molecular structure and biological function deepens, we can anticipate the development of even more sophisticated and effective oxane-containing therapeutics. Future research will likely focus on the development of novel synthetic methodologies to access a wider diversity of oxane derivatives and the exploration of their application in emerging therapeutic modalities. The continued collaboration between synthetic chemists, medicinal chemists, and biologists will be paramount in unlocking the full potential of these versatile heterocyclic scaffolds.

References

- 1. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Pharmacological Profile of Oxazine and its Derivatives: A Mini Review [ijnc.ir]

- 4. ijnc.ir [ijnc.ir]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

Initial Characterization of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a projected initial characterization of the novel compound, N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide. Due to the limited availability of direct experimental data for this specific molecule, this guide outlines a theoretical framework for its synthesis, purification, and characterization based on established principles of organic chemistry and data from structurally related analogs. It includes predicted physicochemical properties, detailed hypothetical experimental protocols for structural elucidation, and a discussion of potential biological activities to guide future research and development.

Introduction

N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide is a complex molecule incorporating several key pharmacophores: a furan-2-carboxamide moiety, a substituted phenyl ring, and a 4-substituted oxane ring. The furan ring is a structural motif present in numerous natural and synthetic compounds with a wide range of biological activities. The amide linkages suggest potential for hydrogen bonding interactions with biological targets. The methoxyphenyl and oxane groups contribute to the molecule's overall lipophilicity and spatial arrangement, which are critical for its pharmacokinetic and pharmacodynamic profiles. This guide presents a hypothetical, yet scientifically grounded, approach to the initial characterization of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the target compound. These values are calculated based on its chemical structure and are useful for predicting its behavior in various experimental settings.

| Property | Predicted Value |

| Molecular Formula | C26H28N2O5 |

| Molecular Weight | 448.51 g/mol |

| LogP | 3.7 |

| Topological Polar Surface Area (TPSA) | 98.9 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bonds | 7 |

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide would likely involve a multi-step process culminating in the formation of the two amide bonds.

Proposed Synthetic Workflow

The synthesis could be approached by preparing two key intermediates: Intermediate 1 (4-amino-N-((4-(4-methoxyphenyl)oxan-4-yl)methyl)benzamide) and Intermediate 2 (furan-2-carbonyl chloride). The final step would be the coupling of these two intermediates.

Experimental Protocols

Protocol 1: Final Amide Coupling

-

Dissolve Intermediate 1 (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to the solution.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of Intermediate 2 (1.1 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Structural Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve 5-10 mg of the purified compound in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Record the spectrum on a 400 MHz or higher spectrometer. Expected signals would include aromatic protons, furan protons, oxane protons, methylene protons, and amide N-H protons.

-

¹³C NMR: Use the same sample to record the carbon spectrum. This will confirm the number of unique carbon environments.

-

-

Mass Spectrometry (MS):

-

Obtain a high-resolution mass spectrum (HRMS) using electrospray ionization (ESI) to confirm the molecular formula by comparing the experimental m/z value with the calculated value.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Assess the purity of the final compound using a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. Monitor the elution profile with a UV detector at a suitable wavelength (e.g., 254 nm).

-

Hypothesized Biological Activity and Signaling Pathways

The structural motifs within N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide suggest several potential biological targets. The furan-2-carboxamide core is found in compounds with antimicrobial and anticancer properties. The methoxyphenyl group is a common feature in ligands for various receptors and enzymes.

A hypothetical mechanism of action could involve the inhibition of a key enzyme in a disease-related signaling pathway, such as a kinase or a protein involved in cell cycle regulation.

Conclusion

This technical guide provides a foundational framework for the initial characterization of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide. The proposed synthetic route, detailed experimental protocols, and hypothesized biological activity offer a clear roadmap for researchers. The successful synthesis and characterization of this novel compound will be the first step in elucidating its potential as a therapeutic agent. Future studies should focus on in vitro and in vivo assays to validate its biological activity and determine its mechanism of action. and in vivo assays to validate its biological activity and determine its mechanism of action.

Methodological & Application

Application Notes and Protocol for the Synthesis of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the multi-step synthesis of the target compound, N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide. The synthesis is based on a convergent approach, involving the preparation of two key intermediates, 4-(furan-2-carboxamido)benzoic acid and (4-(4-methoxyphenyl)oxan-4-yl)methanamine , followed by their coupling to yield the final product. The protocols described are based on established chemical transformations and provide a practical guide for the laboratory synthesis of this and structurally related molecules.

Introduction

N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide is a complex molecule containing several functionalities, including a furan ring, two amide linkages, and an oxane moiety. The synthesis of such molecules is of interest in medicinal chemistry and drug discovery, as these structural motifs are present in a variety of biologically active compounds. The protocol outlined below is designed to be a robust and reproducible method for obtaining the target compound in good yield and purity.

Synthetic Scheme

The overall synthetic strategy is depicted in the following scheme:

Part 1: Synthesis of 4-(furan-2-carboxamido)benzoic acid (Intermediate 1)

4-aminobenzoic acid + furan-2-carbonyl chloride → 4-(furan-2-carboxamido)benzoic acid

Part 2: Synthesis of (4-(4-methoxyphenyl)oxan-4-yl)methanamine (Intermediate 2)

This is a multi-step synthesis starting from commercially available materials.

Part 3: Final Amide Coupling

Intermediate 1 + Intermediate 2 → N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide

Materials and Methods

Reagents and Materials

| Reagent/Material | Supplier | Grade |

| 4-Aminobenzoic acid | Sigma-Aldrich | ≥99% |

| Furan-2-carbonyl chloride | Sigma-Aldrich | 98% |

| Pyridine | Sigma-Aldrich | Anhydrous, 99.8% |

| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous, ≥99.8% |

| Hydrochloric acid (HCl) | Sigma-Aldrich | 37% |

| Sodium bicarbonate (NaHCO3) | Sigma-Aldrich | ≥99.5% |

| Magnesium sulfate (MgSO4) | Sigma-Aldrich | Anhydrous, ≥99.5% |

| 1,1'-Carbonyldiimidazole (CDI) | Sigma-Aldrich | ≥97% |

| (4-(4-methoxyphenyl)oxan-4-yl)methanamine | Requires custom synthesis | - |

| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Anhydrous, 99.8% |

| Triethylamine (TEA) | Sigma-Aldrich | ≥99.5% |

| Ethyl acetate (EtOAc) | Sigma-Aldrich | ≥99.5% |

| Hexanes | Sigma-Aldrich | Anhydrous, 99% |

| Silica gel | Sigma-Aldrich | Grade 9385, 230-400 mesh |

Experimental Protocols

Part 1: Synthesis of 4-(furan-2-carboxamido)benzoic acid (Intermediate 1)

This procedure describes the acylation of 4-aminobenzoic acid with furan-2-carbonyl chloride.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-aminobenzoic acid (1.37 g, 10 mmol) in anhydrous pyridine (50 mL). Cool the solution to 0 °C in an ice bath.

-

Addition of Acyl Chloride: To the cooled solution, add furan-2-carbonyl chloride (1.31 g, 10 mmol) dropwise over 15 minutes.[1][2] The reaction mixture may become cloudy.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours under a nitrogen atmosphere.

-

Workup:

-

Quench the reaction by slowly adding 50 mL of 1 M HCl.

-

A precipitate will form. Collect the solid by vacuum filtration and wash with cold water (3 x 30 mL).

-

Recrystallize the crude product from ethanol/water to afford pure 4-(furan-2-carboxamido)benzoic acid as a white solid.

-

-

Characterization:

-

Determine the melting point.

-

Obtain ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm the structure.

-

Part 2: Proposed Synthesis of (4-(4-methoxyphenyl)oxan-4-yl)methanamine (Intermediate 2)

Part 3: Final Amide Coupling to Yield the Target Compound

This procedure describes the coupling of Intermediate 1 and Intermediate 2 using a standard coupling agent like CDI.

-

Activation of Carboxylic Acid: In a 100 mL round-bottom flask, dissolve 4-(furan-2-carboxamido)benzoic acid (Intermediate 1, 2.31 g, 10 mmol) in anhydrous DMF (40 mL). Add 1,1'-carbonyldiimidazole (CDI) (1.78 g, 11 mmol) in one portion.[3] Stir the mixture at room temperature for 2 hours, or until CO₂ evolution ceases.

-

Coupling Reaction: To the activated carboxylic acid solution, add a solution of (4-(4-methoxyphenyl)oxan-4-yl)methanamine (Intermediate 2, assuming a molecular weight of ~221.29 g/mol , 2.21 g, 10 mmol) in anhydrous DMF (10 mL) dropwise. Add triethylamine (1.5 mL, 11 mmol) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours.

-

Workup:

-

Pour the reaction mixture into 200 mL of cold water.

-

A precipitate should form. If not, extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

If a precipitate forms, collect it by vacuum filtration and wash with cold water.

-

If extracted, combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Final Product Characterization:

-

Obtain a high-resolution mass spectrum to confirm the molecular weight.

-

Acquire ¹H NMR and ¹³C NMR spectra to confirm the structure and purity.

-

Determine the melting point of the final compound.

-

Data Presentation

Expected Yields and Purity

| Step | Product | Theoretical Yield (g) | Expected Actual Yield (g) | Expected Purity (%) |

| 1 | 4-(furan-2-carboxamido)benzoic acid | 2.31 | 1.9-2.1 | >95% |

| 3 | Final Product | ~4.34 | 3.0-3.5 | >98% |

Visualizations

Synthetic Workflow Diagram

Caption: Overall synthetic workflow for the target compound.

Proposed Signaling Pathway Diagram (Hypothetical)

As the biological activity of the target compound is not specified, a hypothetical signaling pathway diagram is provided for illustrative purposes, showing how such a molecule might be investigated as a kinase inhibitor.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

The protocol described in this document provides a comprehensive guide for the synthesis of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide. While the synthesis of one of the key intermediates requires further development, the outlined procedures for the formation of the furan-carboxamide intermediate and the final amide coupling are based on well-established and reliable methods. This protocol should serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

References

- 1. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]

- 2. CAS-527-69-5, 2-Furoyl Chloride for Synthesis (Furan-2-Carbonyl Chloride) Manufacturers, Suppliers & Exporters in India | 097335 [cdhfinechemical.com]

- 3. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Analysis of N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide is a complex organic molecule with potential applications in pharmaceutical and life sciences research. Due to the absence of specific published analytical methods for this compound, this document provides detailed, adaptable protocols based on established methodologies for structurally related compounds containing furan-2-carboxamide, methoxyphenyl, and oxane moieties. These protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are intended to serve as a starting point for method development and validation. Additionally, a hypothetical signaling pathway is proposed based on the activities of similar chemical structures.

Chemical Information

| Property | Value |

| IUPAC Name | N-[4-[[4-(4-methoxyphenyl)oxan-4-yl]methylcarbamoyl]phenyl]furan-2-carboxamide |

| Molecular Formula | C₂₅H₂₆N₂O₅ |

| Molecular Weight | 434.49 g/mol |